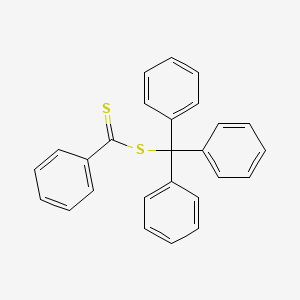
Chromium(2+) fluoride hydroxide (1/1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chromium(2+) fluoride hydroxide (1/1/1) is an inorganic compound that contains chromium in the +2 oxidation state, along with fluoride and hydroxide ions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Chromium(2+) fluoride hydroxide (1/1/1) can be synthesized through various methods. One common approach involves the reaction of chromium(2+) chloride with hydrogen fluoride and water under controlled conditions. The reaction typically proceeds as follows: [ \text{CrCl}_2 + \text{HF} + \text{H}_2\text{O} \rightarrow \text{CrF(OH)} + \text{HCl} ]
Industrial Production Methods
Industrial production of chromium(2+) fluoride hydroxide (1/1/1) may involve the use of high-purity chromium(2+) chloride and anhydrous hydrogen fluoride. The reaction is carried out in a controlled environment to ensure the purity and yield of the final product. The process may also involve purification steps to remove any impurities and obtain a high-quality compound.
Analyse Chemischer Reaktionen
Types of Reactions
Chromium(2+) fluoride hydroxide (1/1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of fluoride and hydroxide ions, which can act as ligands and participate in coordination chemistry.
Common Reagents and Conditions
Oxidation Reactions: Chromium(2+) fluoride hydroxide (1/1/1) can be oxidized to higher oxidation states of chromium, such as chromium(3+) or chromium(6+), using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: The compound can be reduced to chromium metal using strong reducing agents like lithium aluminum hydride.
Substitution Reactions: Fluoride and hydroxide ions can be substituted with other ligands, such as chloride or sulfate ions, under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield chromium(3+) fluoride or chromium(6+) oxide, while reduction reactions may produce elemental chromium.
Wissenschaftliche Forschungsanwendungen
Chromium(2+) fluoride hydroxide (1/1/1) has several scientific research applications, including:
Chemistry: The compound is used as a precursor for the synthesis of other chromium compounds and as a reagent in various chemical reactions.
Biology: Research is ongoing to explore the potential biological activities of chromium(2+) fluoride hydroxide (1/1/1), including its interactions with biomolecules and potential therapeutic applications.
Medicine: The compound is being investigated for its potential use in medical imaging and as a contrast agent in diagnostic procedures.
Industry: Chromium(2+) fluoride hydroxide (1/1/1) is used in the production of specialty materials and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of chromium(2+) fluoride hydroxide (1/1/1) involves its ability to interact with various molecular targets and pathways. The compound can coordinate with metal ions and form complexes with biomolecules, influencing their structure and function. The specific pathways involved depend on the context in which the compound is used, such as in chemical reactions or biological systems.
Vergleich Mit ähnlichen Verbindungen
Chromium(2+) fluoride hydroxide (1/1/1) can be compared with other similar compounds, such as:
Chromium(2+) chloride: Similar in terms of the oxidation state of chromium but lacks the fluoride and hydroxide ions.
Chromium(3+) fluoride: Contains chromium in the +3 oxidation state and is more stable than chromium(2+) fluoride hydroxide (1/1/1).
Chromium(2+) sulfate: Another chromium(2+) compound with different ligands and chemical properties.
Eigenschaften
CAS-Nummer |
176710-57-9 |
|---|---|
Molekularformel |
CrFHO |
Molekulargewicht |
88.002 g/mol |
IUPAC-Name |
chromium(2+);fluoride;hydroxide |
InChI |
InChI=1S/Cr.FH.H2O/h;1H;1H2/q+2;;/p-2 |
InChI-Schlüssel |
UMWXUDHJWXTGLJ-UHFFFAOYSA-L |
Kanonische SMILES |
[OH-].[F-].[Cr+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phenol, 4-[5-[(cyclohexylmethyl)amino]-3-pyridinyl]-](/img/structure/B12551067.png)
![ethyl (Z)-2-[(E)-hydrazinylidenemethyl]-3-hydroxybut-2-enoate](/img/structure/B12551069.png)
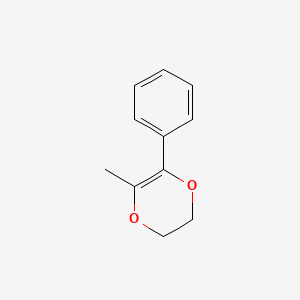
![2,6-Bis[bromo(dimethyl)silyl]pyridine](/img/structure/B12551077.png)
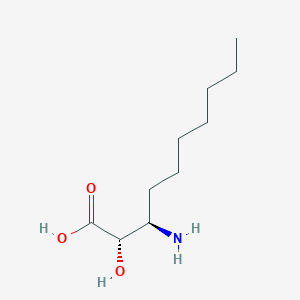
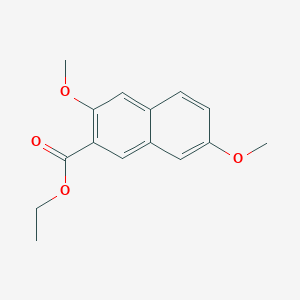
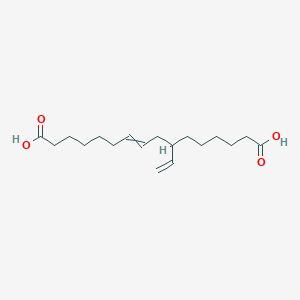
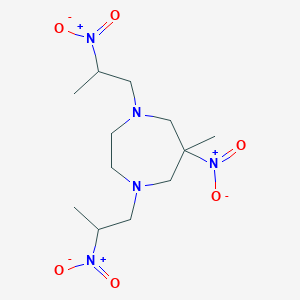
![Hydroxy{4-[(oxolan-2-yl)methoxy]phenyl}propanedioic acid](/img/structure/B12551115.png)
![lithium;N-[cyclopenta-2,4-dien-1-yl(dimethylamino)boranyl]-N-methylmethanamine](/img/structure/B12551120.png)
![1-{4-[(1H-Indol-3-yl)methyl]piperazin-1-yl}-3-phenylprop-2-en-1-one](/img/structure/B12551129.png)
![15-methyl-12-methylsulfanyl-16-phenyl-8-oxa-15,16-diazatetracyclo[9.7.0.02,7.014,18]octadeca-1(18),2,4,6,11,13-hexaen-17-one](/img/structure/B12551130.png)
![Benzoic acid, 5-[(2-furanylmethylene)amino]-2-hydroxy-](/img/structure/B12551137.png)
